molecular formula C18H15NO B14553087 2-(2-Phenylnaphthalen-1-yl)acetamide CAS No. 62018-25-1

2-(2-Phenylnaphthalen-1-yl)acetamide

Cat. No.: B14553087
CAS No.: 62018-25-1
M. Wt: 261.3 g/mol
InChI Key: XUNDJRUDWWSZLA-UHFFFAOYSA-N
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Description

2-(2-Phenylnaphthalen-1-yl)acetamide is a synthetic aromatic acetamide derivative characterized by a naphthalene core substituted with a phenyl group at the 2-position and an acetamide moiety at the 1-position. Key structural attributes include:

  • Naphthalene backbone: Provides aromaticity and planar rigidity, influencing electronic properties and intermolecular interactions.
  • Acetamide group: Enhances hydrogen-bonding capacity and serves as a functional handle for derivatization.

Properties

CAS No.

62018-25-1

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-(2-phenylnaphthalen-1-yl)acetamide

InChI

InChI=1S/C18H15NO/c19-18(20)12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-11H,12H2,(H2,19,20)

InChI Key

XUNDJRUDWWSZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylnaphthalen-1-yl)acetamide typically involves the reaction of 2-phenylnaphthalene with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid, which promotes the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Phenylnaphthalen-1-yl)acetamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylnaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalene derivatives, amine derivatives, and naphthoquinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Phenylnaphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Phenylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-(2-Phenylnaphthalen-1-yl)acetamide and are analyzed for comparative insights:

Compound Structure Key Features Applications/Findings
2-(2-Phenylnaphthalen-1-yl)acetamide Naphthalene-1-yl with 2-phenyl and acetamide groups High steric bulk; potential for π-π interactions and hydrogen bonding. Hypothesized utility in drug discovery or materials science (inferred from analogues).
Naphthalene-1-acetic acid (NAA) Naphthalene-1-yl with acetic acid group () Polar carboxylic acid enhances solubility; auxin-like activity. Plant growth regulator; induces root formation in cuttings .
Agomelatine N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide () Methoxy group and ethyl linker; MT1/MT2 agonist and 5-HT2C antagonist. Antidepressant with sleep-enhancing and anxiolytic properties .
2-(Naphthalen-1-yl)-N-(2-phenylethyl)acetamide Naphthalene-1-yl with phenethyl-substituted acetamide () Phenethyl group increases lipophilicity; potential CNS penetration. Structural analog with uncharacterized bioactivity; used in crystallography studies .
2-(Naphthalen-1-yl)-N-(thiazol-2-yl)acetamide Naphthalene-1-yl with thiazole-substituted acetamide () Thiazole ring enables coordination chemistry; planar structure. Studied for crystal packing via N–H⋯N hydrogen bonds; ligand potential .
1-Acetamino-7-Naphthol Naphthalene-1-yl with hydroxyl and acetamide groups () Hydroxyl group enhances polarity and hydrogen bonding. Intermediate in dye synthesis; safety hazards noted (skin/eye irritation) .

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Solubility: Polar groups (e.g., carboxylic acid in NAA, hydroxyl in 1-Acetamino-7-Naphthol) improve aqueous solubility compared to non-polar substituents like phenyl or phenethyl groups .
Crystallographic and Coordination Behavior
  • Thiazole-Substituted Analogues : The thiazole ring in 2-(naphthalen-1-yl)-N-(thiazol-2-yl)acetamide facilitates intermolecular hydrogen bonding, leading to stable crystal lattices. The target compound’s phenyl group may instead promote hydrophobic packing .
  • Isomer-Specific Properties : highlights that substitution position (ortho vs. meta) drastically alters metabolite identification, suggesting the target’s 2-phenyl configuration could influence its metabolic fate .

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